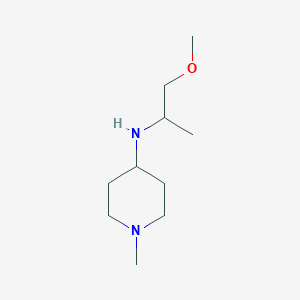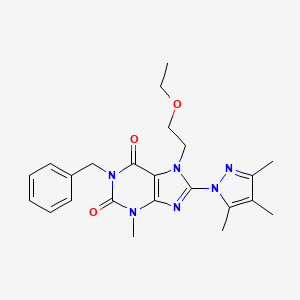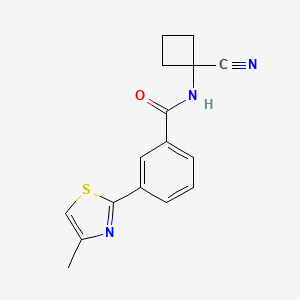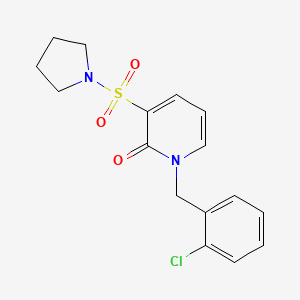
N-(1-methoxypropan-2-yl)-1-methylpiperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methoxypropan-2-yl)-1-methylpiperidin-4-amine is a chemical compound that is commonly referred to as Methylphenidate. Methylphenidate is a central nervous system stimulant that is widely used in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. The chemical structure of Methylphenidate is similar to that of amphetamines, which are also central nervous system stimulants. However, Methylphenidate has a lower potential for abuse and addiction compared to amphetamines.
Wirkmechanismus
Methylphenidate works by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are responsible for regulating attention, motivation, and arousal. Methylphenidate blocks the reuptake of these neurotransmitters, leading to an increase in their levels in the brain. This results in an increase in focus, attention, and alertness.
Biochemical and Physiological Effects:
Methylphenidate has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and respiration. It also increases the release of glucose from the liver, leading to an increase in blood sugar levels. Methylphenidate also affects the levels of various hormones in the body, including cortisol, growth hormone, and prolactin.
Vorteile Und Einschränkungen Für Laborexperimente
Methylphenidate has several advantages for lab experiments. It is a well-studied drug that has been used in numerous studies. It is also relatively safe and has a low potential for abuse and addiction. However, Methylphenidate also has some limitations for lab experiments. It can be difficult to control the dosage and administration of the drug, which can affect the results of the experiment. The effects of Methylphenidate can also vary depending on the individual and their medical history.
Zukünftige Richtungen
There are several future directions for the study of Methylphenidate. One area of research is the development of new drugs that are more effective and have fewer side effects than Methylphenidate. Another area of research is the study of the long-term effects of Methylphenidate on brain function and behavior. Additionally, researchers are studying the use of Methylphenidate in the treatment of other psychiatric disorders, such as depression and anxiety.
Conclusion:
Methylphenidate is a widely used central nervous system stimulant that is used in the treatment of N-(1-methoxypropan-2-yl)-1-methylpiperidin-4-amine and narcolepsy. It has several biochemical and physiological effects on the body and is widely used in scientific research to study the effects of central nervous system stimulants on behavior, cognition, and brain function. While Methylphenidate has several advantages for lab experiments, it also has some limitations. There are several future directions for the study of Methylphenidate, including the development of new drugs and the study of its long-term effects on brain function and behavior.
Synthesemethoden
Methylphenidate is synthesized from the reaction of piperidine with methylamine and then treated with chloroacetic acid to form the corresponding carboxylic acid. The carboxylic acid is then reduced with sodium borohydride to form the alcohol, which is then esterified with 2-methoxypropene to form Methylphenidate.
Wissenschaftliche Forschungsanwendungen
Methylphenidate is widely used in scientific research to study the effects of central nervous system stimulants on behavior, cognition, and brain function. It is also used to study the effects of N-(1-methoxypropan-2-yl)-1-methylpiperidin-4-amine and narcolepsy on brain function and behavior. Methylphenidate is also used in the treatment of depression, anxiety, and other psychiatric disorders.
Eigenschaften
IUPAC Name |
N-(1-methoxypropan-2-yl)-1-methylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-9(8-13-3)11-10-4-6-12(2)7-5-10/h9-11H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POWQWFMHKZORAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC1CCN(CC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2,6-Dichlorophenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2589628.png)


![N-[1-(3,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2589633.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2589638.png)


![[4-(4-methylphenyl)piperazino]{1-[6-(1,4-thiazinan-4-yl)-4-pyrimidinyl]-1H-imidazol-4-yl}methanone](/img/structure/B2589641.png)
![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2589642.png)

